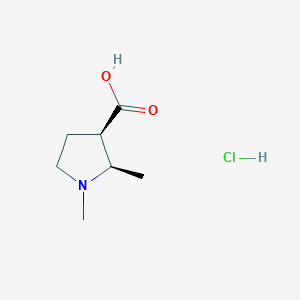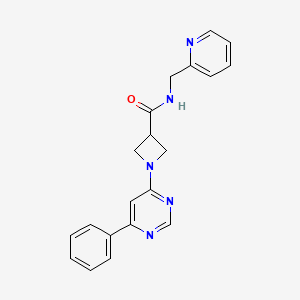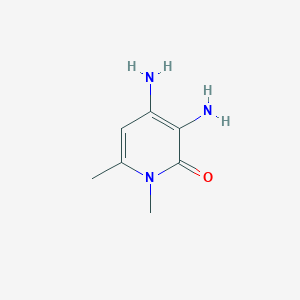
(2R,3R)-1,2-dimethylpyrrolidine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s natural occurrence or synthesis .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall yield .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, etc. These properties can give insights into the compound’s stability, reactivity, and possible applications .Applications De Recherche Scientifique
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including compounds structurally related to (2R,3R)-1,2-dimethylpyrrolidine-3-carboxylic acid hydrochloride, are significant in biorenewable chemical production. Their role as microbial inhibitors in the fermentative production using microbes like Escherichia coli and Saccharomyces cerevisiae highlights their potential in industrial biotechnology. These acids can inhibit microbial growth at concentrations below desired yields, affecting cell membranes and internal pH, which is crucial for developing strategies to enhance microbial tolerance for improved industrial performance Jarboe, Royce, & Liu, 2013.
Antioxidant and Antimicrobial Activity of Carboxylic Acids
Carboxylic acids derived from plants exhibit significant biological activities, including antioxidant and antimicrobial effects. Structural differences among these acids, such as benzoic acid and cinnamic acid, influence their bioactivity, showcasing the potential of specific structural modifications in enhancing their biological properties. This aspect underlines the importance of carboxylic acids in pharmaceutical and cosmetic industries for developing new compounds with optimized bioactivity Godlewska-Żyłkiewicz et al., 2020.
Lactic Acid as a Biotechnological Building Block
Lactic acid, a hydroxycarboxylic acid, is produced fermentatively from biomass and serves as a precursor for biodegradable polymers and other chemicals. Its derivatives, such as pyruvic acid and acrylic acid, highlight the versatility of carboxylic acids in green chemistry, pointing towards their potential in sustainable chemical production Gao, Ma, & Xu, 2011.
Organic Acids in Industrial Applications
The review of organic acids, such as formic, acetic, and lactic acids, in acidizing operations for oil and gas extraction underscores their importance in enhancing performance and mitigating drawbacks associated with more traditional acids. These applications demonstrate the broad utility of carboxylic acids beyond their biological activities, extending into areas such as energy and materials science Alhamad, Alrashed, Munif, & Miskimins, 2020.
Levulinic Acid in Drug Synthesis
Levulinic acid, derived entirely from biomass, is a pivotal building block in drug synthesis due to its carboxyl and carbonyl functional groups. Its application in cancer treatment and medical material production exemplifies the crucial role of carboxylic acids in medicinal chemistry, offering a pathway to more sustainable and cost-effective drug synthesis Zhang et al., 2021.
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been shown to exhibit antibacterial activity, particularly againstStaphylococcus aureus .
Mode of Action
It has been suggested that similar compounds may function by disrupting the cytoplasmic membrane of bacteria .
Biochemical Pathways
It has been suggested that similar compounds may interfere with the normal functioning of the bacterial cell, leading to a decrease in intracellular atp .
Result of Action
It has been suggested that similar compounds may significantly decrease the intracellular atp ofS. aureus cells .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R,3R)-1,2-dimethylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-6(7(9)10)3-4-8(5)2;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJKUVBORQJPLQ-KGZKBUQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCN1C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-bromo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2482449.png)
![1-(4-methylphenyl)-4-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2482450.png)
![6-{[2-(2-Thienylcarbonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2482451.png)


![6-(4-Fluorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2482454.png)
![2-(cyclopentyloxy)-5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine](/img/structure/B2482459.png)
![N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2482462.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine](/img/structure/B2482465.png)




![[3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid](/img/structure/B2482470.png)
